

Application Notes and Protocols for Studying Epigenetic Regulation with ZEN-3219

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Compound of Interest

Compound Name: ZEN-3219

Cat. No.: B12430456

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Introduction

ZEN-3219 is a potent and selective covalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of BRD4. By forming a covalent bond with methionine 149 (Met149) in the acetyl-lysine binding pocket of BRD4(BD1), **ZEN-3219** offers durable inhibition, leading to sustained downstream effects on gene transcription and cellular proliferation.[1][2] These characteristics make **ZEN-3219** a valuable tool for investigating the role of BET proteins in epigenetic regulation and a potential candidate for therapeutic development.

BET proteins are critical epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell growth, proliferation, and inflammation. In many cancers, the dysregulation of BET protein activity is a key driver of oncogene expression. By inhibiting the BRD4-histone interaction, **ZEN-3219** effectively displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC.

These application notes provide an overview of **ZEN-3219**'s mechanism of action, quantitative data on its activity, and detailed protocols for its use in fundamental epigenetic research.

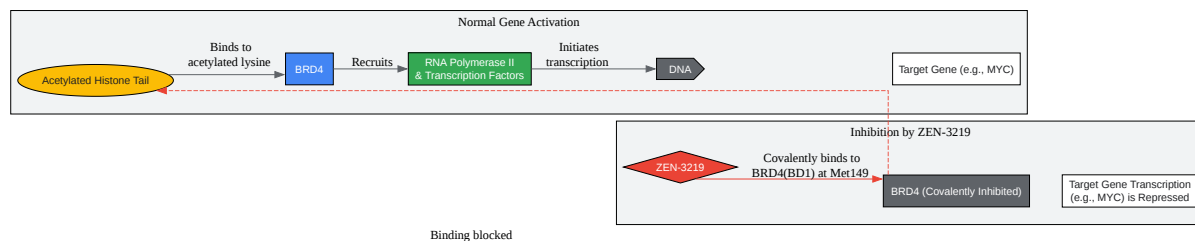
Quantitative Data

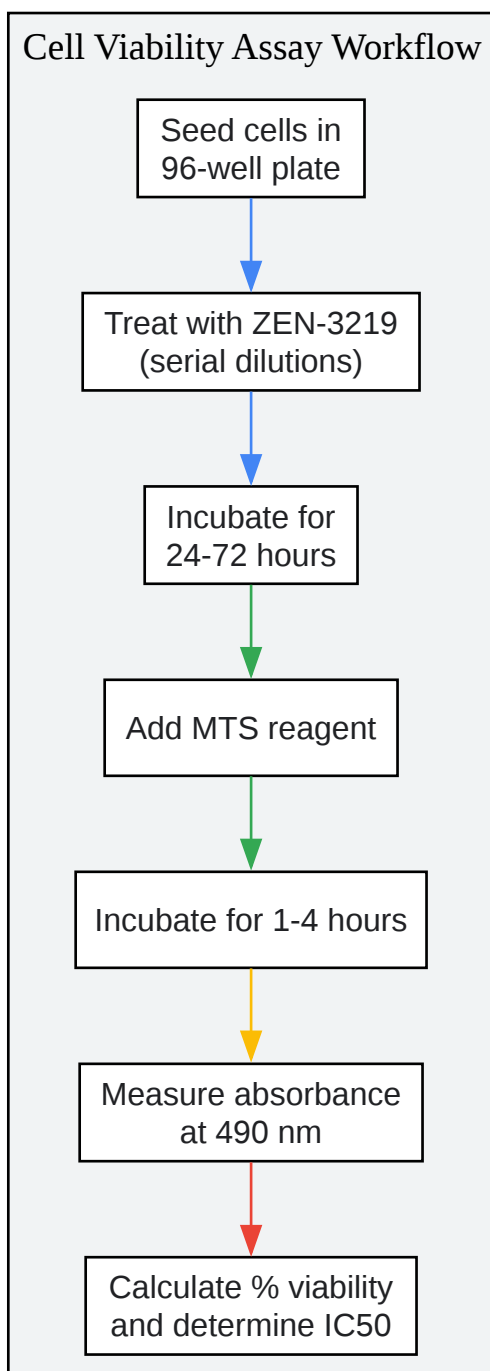
The following table summarizes the in vitro inhibitory activity of **ZEN-3219** against BRD4 bromodomains.

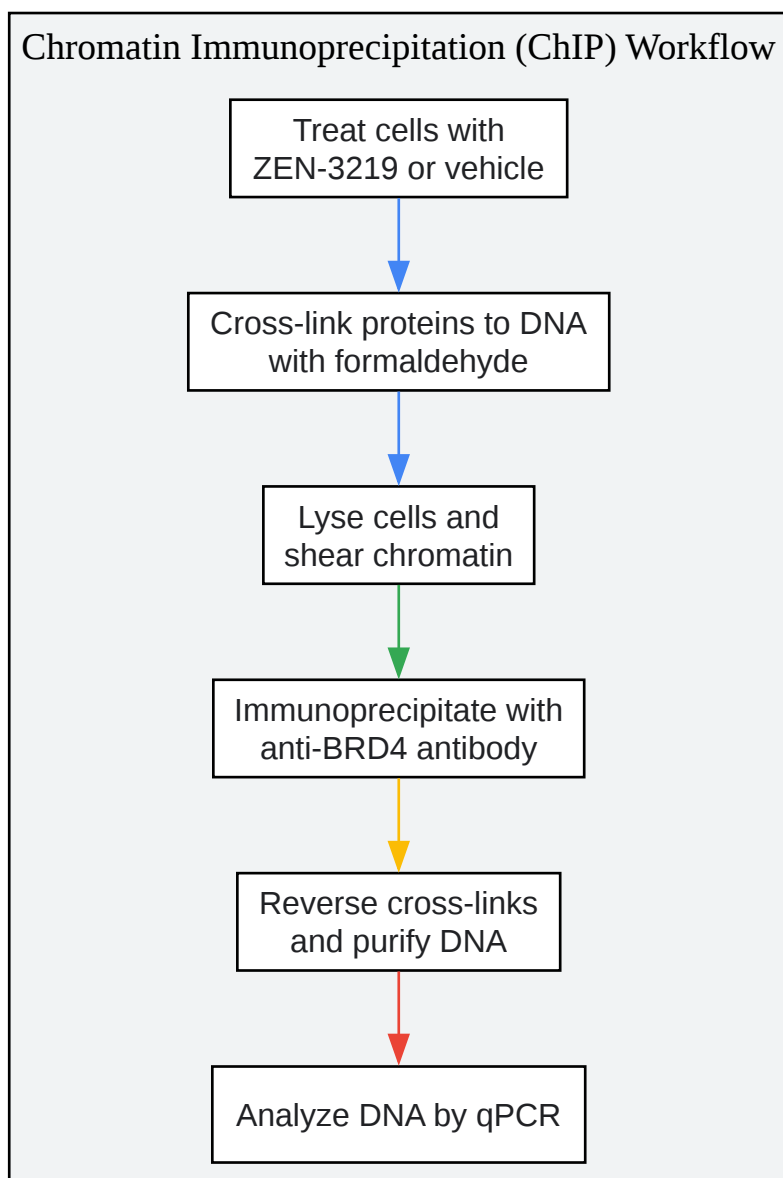
Target	IC50 (μM)
BRD4 (BD1)	0.48[3]
BRD4 (BD2)	0.16[3]
BRD4 (BD1/BD2)	0.47[3]

Mechanism of Action: Covalent Inhibition of BRD4

ZEN-3219's mechanism of action is centered on its ability to covalently bind to BRD4, a key member of the BET family of proteins. This targeted inhibition disrupts essential processes in gene transcription that are often hijacked in disease states, particularly cancer.







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References

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- 2. Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
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